

Application Notes: Enantioselective Reactions Mediated by Diethyl D-(-)-tartrate Derivatives

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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B1194093

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Introduction

Diethyl D-(-)-tartrate (DET) is a readily available and inexpensive chiral molecule derived from naturally occurring D-(-)-tartaric acid. It serves as a cornerstone in modern asymmetric synthesis, primarily as a chiral ligand for metal-catalyzed reactions. Its C₂-symmetric backbone allows for the creation of a well-defined chiral environment around a metallic center, enabling high levels of stereocontrol in a variety of chemical transformations. These reactions are crucial in the pharmaceutical industry for the synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients. **Diethyl D-(-)-tartrate** and its derivatives are instrumental in reactions such as epoxidations, dihydroxylations, cyclopropanations, and aldol reactions.^{[1][2][3]}

The most notable application of **diethyl D-(-)-tartrate** is in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and predictable method for converting prochiral allylic alcohols into chiral 2,3-epoxyalcohols.^{[4][5][6]} This reaction earned K. Barry Sharpless a share of the Nobel Prize in Chemistry in 2001 and remains a vital tool for synthetic chemists.^[6]

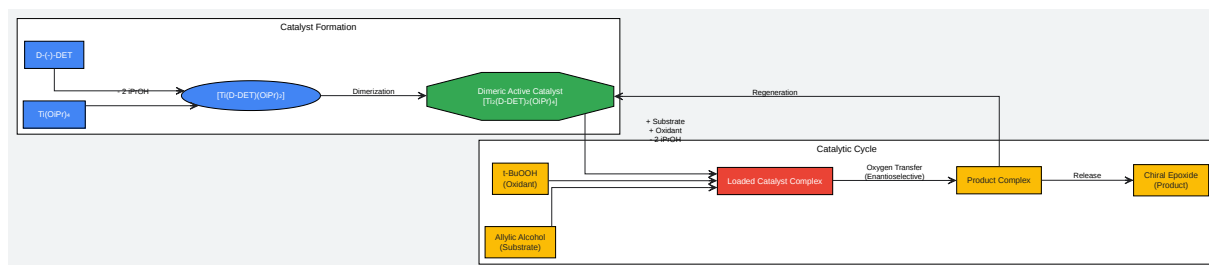
Key Application: The Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful method for the enantioselective oxidation of primary and secondary allylic alcohols to the corresponding epoxy alcohols.^[6] The reaction

utilizes a catalyst formed in situ from titanium tetra(isopropoxide) ($\text{Ti}(\text{OiPr})_4$) and **diethyl D-(-)-tartrate** (D-(-)-DET), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[4][5]

Mechanism Overview

The active catalyst is a dimeric titanium-tartrate complex.[7][8][9] The reaction proceeds through the coordination of the allylic alcohol and TBHP to the titanium center. The chiral environment enforced by the D-(-)-DET ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the double bond of the allylic alcohol, resulting in a high enantiomeric excess (e.e.) of one epoxide enantiomer.[4][10]



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Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Stereochemical Model and Prediction

A key advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The choice of the tartrate enantiomer directly controls the absolute configuration of the product epoxide. For D-(-)-diethyl tartrate, the oxygen atom is delivered to the bottom or beta face of the allylic alcohol when it is drawn in a specific orientation.

Caption: Mnemonic for predicting stereochemistry in Sharpless epoxidation.

Quantitative Data Summary

The Sharpless Asymmetric Epoxidation provides consistently high enantiomeric excess for a wide range of allylic alcohol substrates.

Substrate (Allylic Alcohol)	Tartrate Ligand	Yield (%)	Enantiomeric Excess (e.e., %)
Geraniol	L-(+)-DET	77-83	95
(E)-2-Hexen-1-ol	D-(-)-DET	80-90	>95
Cinnamyl alcohol	D-(-)-DET	70-80	96
Allyl alcohol	L-(+)-DET	~80	90
(Z)-2-Tridecen-1-ol	L-(+)-DET	91	>95

(Note: Yields and e.e. values are representative and can vary based on specific reaction conditions and scale.)

Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation

This protocol describes the epoxidation of a generic primary allylic alcohol using D-(-)-diethyl tartrate.

Materials:

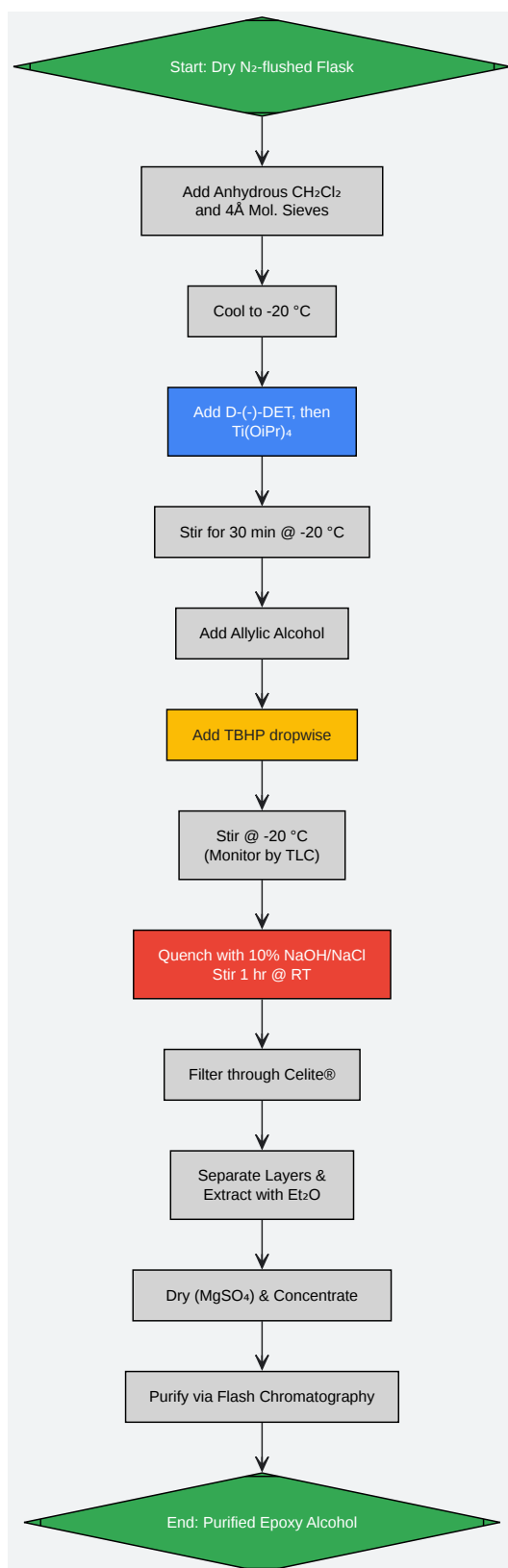
- Dichloromethane (CH₂Cl₂, anhydrous)
- Titanium (IV) isopropoxide (Ti(OiPr)₄)
- D-(-)-Diethyl tartrate (D-(-)-DET)
- Allylic alcohol (substrate)
- tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)
- 4Å Molecular Sieves (powdered, activated)
- Celitem®

- Diethyl ether
- 10% aqueous NaOH solution saturated with NaCl
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Setup: An oven-dried, 500 mL round-bottom flask containing a magnetic stir bar is fitted with a septum and flushed with nitrogen.
- Solvent and Sieves: Add powdered 4Å molecular sieves (~3g) and 200 mL of anhydrous CH_2Cl_2 to the flask. Cool the suspension to $-20\text{ }^\circ\text{C}$ in a dry ice/acetone bath with stirring.
- Catalyst Formation: Sequentially add D-(-)-diethyl tartrate (e.g., 6.0 mmol) and titanium (IV) isopropoxide (e.g., 5.0 mmol) via syringe. Stir the mixture for 30 minutes at $-20\text{ }^\circ\text{C}$.
- Substrate Addition: Add the allylic alcohol (e.g., 50 mmol) to the catalyst mixture.
- Oxidant Addition: Add tert-butyl hydroperoxide (e.g., 100 mmol, 2.0 eq) dropwise over several minutes. The reaction is often marked by a color change to a deeper yellow/orange.
- Reaction Monitoring: Seal the flask and maintain stirring at $-20\text{ }^\circ\text{C}$. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
- Workup:
 - Upon completion, add 50 mL of 10% aqueous NaOH solution saturated with NaCl to the cold reaction mixture.
 - Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A white precipitate should form.
 - Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

- Separate the organic layer from the filtrate. Extract the aqueous layer twice with diethyl ether.
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The crude epoxy alcohol can be purified by flash column chromatography on silica gel.



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Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

Other Applications

While the Sharpless epoxidation is the most prominent, derivatives of diethyl tartrate are employed in other asymmetric transformations:

- Cyclopropanation: Chiral Lewis acids derived from tartrates have been explored for the enantioselective cyclopropanation of allylic alcohols, although achieving high enantioselectivity can be challenging compared to other methods.[11][12]
- Aldol Reactions: Tartrate derivatives have been used as chiral auxiliaries to control the stereochemistry of aldol reactions, a fundamental C-C bond-forming reaction.[2][13]
- Phase Transfer Catalysis: Crown ethers synthesized from diethyl tartrate can be used as enantioselective phase transfer catalysts in reactions like Michael additions.

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